Matairesinol 4'-O-b-gentiobioside Matairesinol 4'-O-b-gentiobioside Matairesinol 4'-O-b-gentiobioside is a natural product found in Trachelospermum asiaticum with data available.
Brand Name: Vulcanchem
CAS No.: 106647-14-7
VCID: VC0191796
InChI: InChI=1S/C32H42O16/c1-42-20-9-14(3-5-18(20)34)7-16-12-44-30(41)17(16)8-15-4-6-19(21(10-15)43-2)46-32-29(40)27(38)25(36)23(48-32)13-45-31-28(39)26(37)24(35)22(11-33)47-31/h3-6,9-10,16-17,22-29,31-40H,7-8,11-13H2,1-2H3
SMILES: COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O
Molecular Formula:
Molecular Weight: 682.672

Matairesinol 4'-O-b-gentiobioside

CAS No.: 106647-14-7

Cat. No.: VC0191796

Molecular Formula:

Molecular Weight: 682.672

* For research use only. Not for human or veterinary use.

Matairesinol 4'-O-b-gentiobioside - 106647-14-7

CAS No. 106647-14-7
Molecular Weight 682.672
IUPAC Name 4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
Standard InChI InChI=1S/C32H42O16/c1-42-20-9-14(3-5-18(20)34)7-16-12-44-30(41)17(16)8-15-4-6-19(21(10-15)43-2)46-32-29(40)27(38)25(36)23(48-32)13-45-31-28(39)26(37)24(35)22(11-33)47-31/h3-6,9-10,16-17,22-29,31-40H,7-8,11-13H2,1-2H3
SMILES COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O

Chemical Identity and Structure

Matairesinol 4'-O-β-gentiobioside (CAS No. 106647-14-7) is a lignan glycoside characterized by a dibenzylbutyrolactone structure with a gentiobioside moiety attached at the 4' position. The compound has a molecular formula of C32H42O16 and a molecular weight of 682.67 g/mol .

The IUPAC name of this compound is 4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one . Its canonical SMILES notation is COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O . The compound is also known by several synonyms, including (3R-trans)-3-[[4-[(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)oxy]-3-methoxyphenyl]methyl]dihydro-4-[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone .

Structural Characteristics

The structure of Matairesinol 4'-O-β-gentiobioside consists of:

  • A dibenzylbutyrolactone core (characteristic of lignans)

  • Two methoxy groups at positions 3 and 3'

  • A hydroxyl group at position 4

  • A gentiobioside moiety (β-D-glucopyranosyl-(1→6)-β-D-glucopyranose) attached at position 4'

The compound belongs to the class of lignan glycosides and has a specific structural relation to several other lignans as shown in the following comparative table:

Compound NumberCompound NameGlycosylation Pattern
4Matairesinol 4'-O-β-gentiobiosideGlc 6-1Glc at R2 position
6MatairesinosideGlc at R2 position
11MatairesinolNo glycosylation
19Matairesinol 4,4'-di-O-β-d-glucosideGlc at both R2 and R4 positions

Note: Glc = Glucopyranosyl, Glc 6-1Glc = Gentiobioside

Natural Sources and Isolation

Matairesinol 4'-O-β-gentiobioside is primarily isolated from plant sources, with documented presence in:

  • Trachelospermum jasminoides (star jasmine)

  • Styrax japonica (Japanese snowbell), specifically from the stem barks

The compound belongs to the broader family of lignans, which are widely distributed in plants and are notable for their diverse biological activities. Isolation typically involves extraction from plant material followed by various chromatographic techniques to purify the compound .

Physical and Chemical Properties

The physical and chemical properties of Matairesinol 4'-O-β-gentiobioside provide important information for its identification, handling, and research applications. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC32H42O16
Molecular Weight682.67 g/mol
Exact Mass682.24728525 g/mol
Topological Polar Surface Area (TPSA)244.00 Ų
XlogP-0.70
Atomic LogP (AlogP)-2.01
H-Bond Acceptor16
H-Bond Donor8
Rotatable Bonds12
InChI KeySSZQYOJANKKXOX-UHFFFAOYSA-N
Monoisotopic Mass682.247285264 dalton

Source: PlantaeDB physical and chemical properties data

Desired ConcentrationAmount of Solvent Required for
1 mg
1 mM1.4648 mL
5 mM0.2930 mL
10 mM0.1465 mL

Source: Stock solution preparation data

For optimal stability, the compound should be stored at 2-8°C in sealed containers away from moisture . When preparing stock solutions, it is recommended to store them in separate packages to avoid product degradation from repeated freezing and thawing. Stock solutions stored at -80°C can be used within 6 months, while those stored at -20°C should be used within 1 month .

Biological Activities and Research Findings

While direct research on Matairesinol 4'-O-β-gentiobioside is somewhat limited, the compound has been evaluated in several studies examining the biological activities of lignans.

JAK/STAT Pathway Inhibition

One notable study investigated the effects of various lignans, including Matairesinol 4'-O-β-gentiobioside, on the JAK/STAT signaling pathway, which plays a crucial role in immune responses and inflammation. The results showed that Matairesinol 4'-O-β-gentiobioside exhibited inhibitory activities against both IFN-γ/STAT1 and IL-6/STAT3 signaling pathways .

The following table summarizes the inhibitory effects of Matairesinol 4'-O-β-gentiobioside compared to other lignans:

CompoundConcentration (μg/mL)IFN-γ/STAT1 InhibitionIL-6/STAT3 Inhibition
Matairesinol 4'-O-β-gentiobioside5-12.0%-12.9%
Matairesinol57.2%89.8%
Matairesinoside5-9.4%13.5%
Traxillaside5-5.1%-19.8%

Source: Inhibitory activities data on JAK/STAT pathway

These results suggest that Matairesinol 4'-O-β-gentiobioside has moderate inhibitory effects on both the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways, which could indicate potential anti-inflammatory properties.

ADMET Properties

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Matairesinol 4'-O-β-gentiobioside provide insights into its potential pharmacokinetic behavior:

TargetValueProbability (%)
Human Intestinal Absorption-69.11%
Caco-2-88.76%
Blood Brain Barrier-57.50%
Human oral bioavailability-80.00%

Source: admetSAR 2 prediction data

These predictions suggest that Matairesinol 4'-O-β-gentiobioside has moderate intestinal absorption potential and reasonable oral bioavailability, though its ability to cross the blood-brain barrier is limited.

General Lignan Bioactivities

As a member of the lignan family, Matairesinol 4'-O-β-gentiobioside may share some of the general bioactivities associated with lignans, including:

  • Antioxidant properties

  • Anti-inflammatory effects

  • Potential anticancer activities

  • Phytoestrogenic effects

  • Hepatoprotective properties

Research Applications and Future Perspectives

Given the structural characteristics and preliminary bioactivity data of Matairesinol 4'-O-β-gentiobioside, several potential research applications can be envisioned:

Immunomodulatory Research

The compound's demonstrated inhibitory effects on the JAK/STAT signaling pathway suggest potential applications in immunomodulatory research. Further studies could explore its mechanisms of action and potential therapeutic applications in inflammatory disorders .

Natural Product Chemistry

As a complex lignan glycoside, Matairesinol 4'-O-β-gentiobioside represents an interesting subject for natural product chemistry research. Studies on its biosynthesis, structural variations, and structure-activity relationships could contribute to our understanding of plant secondary metabolites .

Pharmacological Investigations

Additional pharmacological investigations could focus on:

  • Detailed mechanisms of action

  • Interactions with specific biological targets

  • Structure-activity relationships with related lignans

  • Potential synergistic effects with other bioactive compounds

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